molecular formula C52H61F3N8O9S B12292851 N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

Cat. No.: B12292851
M. Wt: 1031.1 g/mol
InChI Key: WDQUTOHXUGVTJQ-UHFFFAOYSA-N
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Description

SNIPER(ABL)-024 is a chimeric small molecule designed to induce the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemiaThese molecules recruit inhibitor of apoptosis protein ubiquitin ligases to target proteins, leading to their degradation via the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNIPER(ABL)-024 involves the conjugation of a ligand for the BCR-ABL protein with a ligand for the inhibitor of apoptosis protein ubiquitin ligase. The process typically includes the following steps:

Industrial Production Methods

Industrial production of SNIPER(ABL)-024 would involve scaling up the synthetic route described above. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. The process would also involve rigorous quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

SNIPER(ABL)-024 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product of the reaction is the degradation of the BCR-ABL protein, leading to reduced cell proliferation and induction of apoptosis in chronic myelogenous leukemia cells.

Scientific Research Applications

SNIPER(ABL)-024 has several scientific research applications:

    Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.

    Biology: Helps in understanding the role of BCR-ABL in cell signaling and cancer progression.

    Medicine: Potential therapeutic agent for treating chronic myelogenous leukemia by targeting and degrading the BCR-ABL protein.

    Industry: Can be used in the development of new targeted therapies and drug discovery

Mechanism of Action

SNIPER(ABL)-024 exerts its effects by recruiting the inhibitor of apoptosis protein ubiquitin ligase to the BCR-ABL protein. This recruitment leads to the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The degradation of BCR-ABL results in the inhibition of cell proliferation and induction of apoptosis in chronic myelogenous leukemia cells .

Comparison with Similar Compounds

Similar Compounds

  • SNIPER(ABL)-2
  • SNIPER(ABL)-3
  • Proteolysis-targeting chimeras (PROTACs)

Uniqueness

SNIPER(ABL)-024 is unique in its ability to specifically target the BCR-ABL protein for degradation. Unlike other similar compounds, it has been optimized for higher efficacy and selectivity in degrading BCR-ABL, making it a promising candidate for therapeutic applications in chronic myelogenous leukemia .

Properties

Molecular Formula

C52H61F3N8O9S

Molecular Weight

1031.1 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

InChI

InChI=1S/C52H61F3N8O9S/c1-34(56-2)48(65)62-46(35-9-4-3-5-10-35)51(67)63-21-8-15-44(63)50-61-43(32-73-50)47(64)37-12-7-14-41(30-37)71-28-27-70-26-25-69-24-23-68-22-20-57-49(66)38-13-6-11-36(29-38)42-31-45(59-33-58-42)60-39-16-18-40(19-17-39)72-52(53,54)55/h6-7,11-14,16-19,29-35,44,46,56H,3-5,8-10,15,20-28H2,1-2H3,(H,57,66)(H,62,65)(H,58,59,60)

InChI Key

WDQUTOHXUGVTJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC

Origin of Product

United States

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